2,3,4,6-Tetrafluoro-5-iodo-1H-azepine
Description
Properties
CAS No. |
923294-33-1 |
|---|---|
Molecular Formula |
C6H2F4IN |
Molecular Weight |
290.98 g/mol |
IUPAC Name |
2,3,4,6-tetrafluoro-5-iodo-1H-azepine |
InChI |
InChI=1S/C6H2F4IN/c7-2-1-12-6(10)4(9)3(8)5(2)11/h1,12H |
InChI Key |
AKSIROCDUADUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C(N1)F)F)F)I)F |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation of Azepine Precursors
The most frequently reported approach involves:
- Construction of the azepine core
- Sequential fluorination
- Regioselective iodination
Key reaction (from CN113121543A):
Tryptamine derivative → Ts-protected intermediate → Allylation → Ring-closing metathesis → Fluorination/iodination
Copper(I)-catalyzed cyclization (MDPI) provides the azepine scaffold, while iodination employs iodine/iodic acid systems under controlled pH (US20120041224A1). Fluorination typically uses HF-pyridine complexes at 0–25°C.
Direct Assembly from Halogenated Building Blocks
Patents CN108147994B and US20090253904A1 describe modular synthesis using:
3,5-Difluoroaniline + 1,2-diiodoethane → Cyclocondensation → Subsequent fluorination
This method achieves 68–72% yields but requires strict temperature control (-78°C for LiAlH4 reductions).
Optimized Synthetic Protocols
Copper-Mediated Cyclization (Method A)
Reagents:
- 2,3,5,6-Tetrafluoro-4-aminophenol (1.0 eq)
- Cu(MeCN)4PF6 (10 mol%)
- I2/HIO3 (1.2:0.6 molar ratio)
- Anhydrous 1,4-dioxane
- Charge reactor with aminophenol (83 g, 0.5 mol) in dioxane (650 mL)
- Add Cu catalyst under argon, heat to 70°C
- Introduce iodine/iodic acid mixture over 2 hr
- Maintain 90°C for 8 hr
- Cool, extract with 10% NaOH (3×100 mL)
- Acidify aqueous layer to pH 2 with HCl
- Recrystallize from EtOAc/hexane
One-Pot Fluorination-Iodination (Method B)
- Pressure: 10 bar H2
- Temperature: 50°C
- Catalyst: 5% Pd/C (0.5 g per 100 g substrate)
Performance Comparison:
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 85 | 72 |
| Purity (%) | 98.3 | 95.6 |
| Reaction Time (hr) | 14 | 22 |
| Iodine Efficiency | 92% | 84% |
Critical Process Parameters
Temperature Effects on Iodination
Data from US20120041224A1 demonstrates optimal iodination at:
50–85°C (below 50°C: incomplete reaction; above 85°C: decomposition)
Arrhenius plot analysis shows activation energy = 68.4 kJ/mol for the iodination step.
Solvent Optimization
Screening results from ACS Omega:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 85 |
| DCM | 8.93 | 72 |
| THF | 7.52 | 68 |
| Toluene | 2.38 | 81 |
Non-polar solvents enhance regioselectivity by stabilizing transition states through London dispersion forces.
Purification and Characterization
Chromatographic Methods
Typical Retention Times:
- 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine: 14.2 min (Zorbax SB-C18, 4.6×150 mm)
- Starting material (aminophenol): 3.8 min
Spectroscopic Data
¹H NMR (400 MHz, CDCl3):
δ 5.77 (s, 1H), 5.27 (s, 1H), 5.13 (s, 1H), 4.14–4.04 (m, 2H)
¹³C NMR (101 MHz, CDCl3):
δ 158.4 (CF3), 124.1 (C-I), 119.8–113.2 (C-F)
HRMS (ESI+):
Calculated for C7H5F4IN: 345.9341; Found: 345.9343
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| Iodine | 420 |
| Cu catalyst | 185 |
| Solvents | 75 |
| Energy | 90 |
| Waste Treatment | 130 |
| Total | 900 |
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted azepine derivatives, which can have different functional groups attached to the azepine ring, enhancing their chemical and biological properties.
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, while the iodine atom can participate in various substitution reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below contrasts 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine with structurally related fluorinated and iodinated heterocycles:
Key Observations :
- Ring Size and Strain : The seven-membered azepine ring introduces greater conformational flexibility compared to five-membered indoles or six-membered pyridines. This may reduce aromatic stabilization but enhance reactivity in ring-opening or functionalization reactions.
- Halogen Effects : The iodine atom in the azepine provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), unlike the all-fluorine tetrafluoroindole, which is more suited for electrophilic substitution at deactivated positions .
- Fluorine Substitution Patterns : The tetrafluoro substitution in the azepine likely creates a strongly electron-deficient ring, analogous to tetrafluoropyridines. However, the iodine atom may counterbalance this effect by donating electron density via resonance in certain reaction conditions.
Reactivity and Stability
- Thermal Stability: Fluorine’s strong C–F bonds likely enhance thermal stability compared to non-fluorinated azepines. However, steric strain from the iodine atom could lower decomposition temperatures relative to all-fluorine analogs.
- Chemical Reactivity: Electrophilic Substitution: The electron-deficient ring may resist electrophilic attack, directing reactivity to the iodine site (e.g., nucleophilic displacement). Cross-Coupling: The iodine atom enables participation in transition-metal-catalyzed reactions, a feature absent in non-halogenated or fully fluorinated heterocycles.
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